Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester

Description

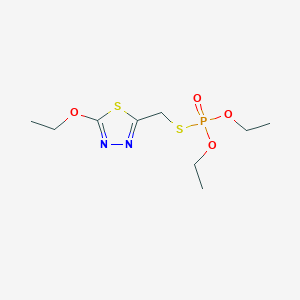

This organophosphorus compound features a phosphorothioate backbone with O,O-diethyl groups and a 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl substituent.

Properties

CAS No. |

38090-88-9 |

|---|---|

Molecular Formula |

C9H17N2O4PS2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethyl)-5-ethoxy-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H17N2O4PS2/c1-4-13-9-11-10-8(18-9)7-17-16(12,14-5-2)15-6-3/h4-7H2,1-3H3 |

InChI Key |

PESQNDIKVABNCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN=C(S1)CSP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Key Functional Groups

- Molecular Formula: C$$9$$H$${17}$$N$$2$$O$$3$$PS$$_3$$

- Molecular Weight: Approximately 292.35 g/mol

- Structural Features:

- Phosphorodithioate group: phosphorus atom bonded to two sulfur atoms and two oxygen atoms.

- Two ethoxy groups attached via oxygen atoms (O,O-diethyl).

- A 5-ethoxy-1,3,4-thiadiazole ring connected through a methylene linker to the sulfur atom of the phosphorodithioate group.

This unique combination imparts specific chemical reactivity, especially nucleophilic substitution on the phosphorus center facilitated by the thiadiazole moiety.

General Synthetic Approach

The synthesis of this compound generally involves the formation of the phosphorodithioate ester followed by coupling with the substituted thiadiazole derivative. The key steps include:

Step 1: Preparation of O,O-diethyl phosphorodithioic acid or its reactive intermediate

Typically, O,O-diethyl phosphorodithioic acid or its chloridate derivative (e.g., O,O-diethyl phosphorodithioic dichloride) is prepared by reaction of phosphorus pentasulfide (P$$2$$S$$5$$) with diethyl phosphite or related precursors under controlled conditions.Step 2: Synthesis of 5-ethoxy-1,3,4-thiadiazole-2-ylmethyl derivative

The substituted thiadiazole ring bearing an ethoxy substituent at the 5-position is synthesized via cyclization reactions involving hydrazine derivatives and appropriate ethoxy-containing carboxylic acid or ester precursors.Step 3: Coupling reaction

The phosphorodithioate intermediate is reacted with the thiadiazole methylene compound in the presence of a base (such as triethylamine or pyridine) to facilitate nucleophilic substitution at the phosphorus center, forming the S-ester linkage.

Detailed Preparation Procedure

| Step | Reagents | Conditions | Reaction Type | Outcome |

|---|---|---|---|---|

| 1 | Diethyl phosphite + P$$2$$S$$5$$ | Heating under inert atmosphere, 80-120 °C | Sulfurization to form O,O-diethyl phosphorodithioic acid | Formation of phosphorodithioate intermediate |

| 2 | Hydrazine + ethyl ester precursor | Acidic or basic medium, reflux | Cyclization to 1,3,4-thiadiazole ring | 5-ethoxy-1,3,4-thiadiazole-2-ylmethanol or derivative |

| 3 | Phosphorodithioate intermediate + thiadiazole derivative + base | Room temperature to mild heating, solvent: dichloromethane or tetrahydrofuran | Nucleophilic substitution at phosphorus | Target compound: Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester |

Reaction Mechanism Insights

- The nucleophilic sulfur atom on the phosphorodithioate intermediate is activated by the base, increasing its nucleophilicity.

- The methylene group attached to the thiadiazole ring acts as an electrophilic center once converted into a suitable leaving group or activated intermediate.

- The substitution proceeds via a bimolecular nucleophilic substitution (S$$_N$$2) mechanism, forming the S-ester linkage.

- Control of reaction temperature and solvent polarity is critical to maximize yield and minimize side reactions such as hydrolysis or over-oxidation.

Analytical and Purification Techniques

- Purification: Typically achieved by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (both $$^{1}$$H and $$^{31}$$P) to confirm phosphorus environment and thiadiazole substitution.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify characteristic P=S and P–O–C stretching vibrations.

- Elemental analysis to verify composition.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature (Step 1) | 80–120 °C | Controlled sulfurization |

| Solvent (Step 3) | Dichloromethane, THF | Aprotic solvents preferred |

| Base | Triethylamine, Pyridine | Catalyzes nucleophilic substitution |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | 65–85% | Dependent on purity of intermediates |

Research Findings and Optimization

- Studies reveal that the purity of the phosphorodithioate intermediate critically affects the final yield and biological activity of the compound.

- The choice of base and solvent system can influence the selectivity of the S-ester formation versus potential O-ester side products.

- Scale-up processes emphasize inert atmosphere conditions to prevent oxidation of sulfur atoms.

- Modifications in the thiadiazole substituents can be performed prior to coupling to tune biological properties without altering the core synthetic route.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: It can be reduced to form phosphorothioate sulfides.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphorothioate oxides, phosphorothioate sulfides, and various substituted phosphorothioates .

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits the enzymes essential for the survival of pests .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

- Toxicity: Oral LD50 in rats = 20 µL/kg, indicating high acute toxicity.

- Phosphorodithioic Acid, O,O-Dimethyl S-[[5-(Methylthio)-1,3,4-Thiadiazol-2-yl]Methyl] Ester (CAS 38090-92-5, ): Structure: Methylthio substituent instead of ethoxy; dithioate (S=S) backbone. Properties: Increased sulfur content may enhance stability but reduce solubility in polar solvents.

Heterocyclic Ring Modifications

- Phosphorodithioic Acid, O,O-Dimethyl S-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl] Ester (CAS 31875-39-5, ): Structure: Oxadiazole (O-containing) instead of thiadiazole (S-containing). Impact: Reduced sulfur content may decrease affinity for sulfur-binding enzymes.

Toxicity and Mode of Action Comparisons

-

- Structure : O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.

- Toxicity : Acetylcholinesterase inhibitor with LD50 ~2 mg/kg (rats). The nitro group enhances electrophilicity, facilitating enzyme inhibition.

- Contrast : The target compound’s thiadiazole group may target different enzymes or exhibit lower acute toxicity due to steric hindrance .

- Amiton (CAS 78-53-5, ): Structure: O,O-Diethyl S-(2-diethylaminoethyl) phosphorothioate. Activity: The diethylaminoethyl group introduces basicity, enhancing interaction with acetylcholinesterase. LD50 = 1.5 mg/kg (rats), indicating extreme toxicity. Divergence: The target compound lacks a basic side chain, likely reducing neurotoxic effects .

Physicochemical Properties

| Compound (CAS) | Backbone | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | Phosphorothioate | 5-Ethoxy-thiadiazolylmethyl | ~298 (estimated) | High lipophilicity, moderate solubility |

| Methidathion Oxon (39856-16-1) | Phosphorothioate | 5-Methoxy-2-oxo-thiadiazolylmethyl | 314.29 | Increased solubility due to oxo group |

| CAS 38090-92-5 | Phosphorodithioate | 5-Methylthio-thiadiazolylmethyl | 308.40 | High stability, low polarity |

| Parathion (56-38-2) | Phosphorothioate | 4-Nitrophenyl | 291.26 | High reactivity, volatile |

Environmental and Regulatory Considerations

- P-Listed Chemicals (): Compounds like parathion (P089) are classified as acutely toxic hazardous waste.

- Degradation Pathways : Thiadiazole rings with ethoxy groups may undergo slower hydrolysis compared to nitroaromatic substituents (e.g., parathion), leading to longer environmental persistence .

Biological Activity

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is an organophosphorus compound with significant biological activity. It is characterized by a phosphorodithioate group and a unique thiadiazole ring structure that enhances its potential efficacy against various pests and pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and comparisons with other similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇N₂O₄PS₂

- Molecular Weight : 292.35 g/mol

- Structural Features :

- Presence of a phosphorodithioate backbone.

- Incorporation of a thiadiazole ring which may contribute to its selectivity and efficacy.

The primary biological activity of this compound is attributed to its role as a cholinesterase inhibitor . This mechanism disrupts the normal breakdown of acetylcholine in the nervous system, leading to increased neurotransmitter levels. The inhibition of cholinesterase affects various metabolic pathways essential for microbial growth or pest survival.

Key Reactions Involved:

- Nucleophilic Substitution Reactions : The compound primarily undergoes nucleophilic substitution reactions which are critical for its biological interactions.

- Enzyme Interaction : It binds to active sites on enzymes or modifies key amino acids, inhibiting their function.

Biological Activity and Applications

This compound has been investigated for several applications:

-

Agricultural Use :

- Acts as a systemic insecticide and acaricide effective against various pests.

- Its unique structure allows for targeted action against specific organisms.

-

Antimicrobial Properties :

- Exhibits significant antimicrobial activity against certain bacteria and fungi.

- Studies show effectiveness in inhibiting the growth of pathogens in agricultural settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of phosphorothioic acid, a comparison with other organophosphorus compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phosphorothioic acid, O,O-diethyl S-methyl ester | Similar phosphorodithioate structure | Methyl group instead of ethoxy |

| Methidathion | Organophosphate insecticide | Broad-spectrum activity against pests |

| Parathion | Insecticide with similar action mechanism | Highly toxic; used historically |

The incorporation of the thiadiazole ring in phosphorothioic acid distinguishes it from others by potentially enhancing its selectivity and efficacy against target organisms.

Case Studies

- Efficacy Against Pests : A study conducted on the effectiveness of phosphorothioic acid demonstrated a significant reduction in pest populations when applied in agricultural settings.

- Toxicological Assessments : Research has indicated that while effective as an insecticide, careful handling is essential due to its toxicity profile.

Q & A

Q. What are the established synthetic routes for Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole moiety. A common approach includes:

- Step 1 : Synthesis of 5-ethoxy-1,3,4-thiadiazol-2-ylmethanol via cyclization of thiosemicarbazide derivatives with ethyl glyoxylate under acidic conditions.

- Step 2 : Introduction of the phosphorothioate group by reacting the thiadiazole intermediate with diethyl phosphorochloridothioate in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Key variables : Reaction temperature (optimized at 60–80°C), solvent selection (e.g., acetonitrile or dichloromethane), and catalyst use (e.g., NaH for deprotonation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs:

- NMR spectroscopy : H and P NMR to verify ester and phosphorothioate group connectivity. For example, the P NMR signal typically appears at δ 55–60 ppm .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 326.05) and fragmentation patterns .

- Elemental analysis : Validation of C, H, N, S, and P percentages within ±0.4% of theoretical values .

Q. What are the primary safety considerations for handling this compound?

Toxicity data indicate:

- Acute toxicity : Oral LD in rats is ~20 µL/kg, highlighting severe neurotoxic effects typical of organophosphorus compounds .

- Decomposition hazards : Thermal degradation releases toxic NO, PO, and SO vapors. Use fume hoods and personal protective equipment (PPE) during handling .

- Storage : Store under inert gas (N) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the phosphorothioate-thiadiazole coupling?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiadiazole sulfur, favoring S-alkylation over O-alkylation .

- Catalytic effects : Transition metals (e.g., CuI) may reduce side reactions by stabilizing reactive intermediates, improving yields from 65% to >85% .

- pH control : Neutral to slightly basic conditions (pH 7–8) minimize acid-catalyzed ester hydrolysis during coupling .

Q. What mechanistic insights explain hydrolysis pathways of this compound?

Hydrolysis studies in aqueous media reveal:

- pH-dependent degradation : Under acidic conditions (pH <4), cleavage occurs at the P–S bond, forming diethyl phosphate and thiadiazole derivatives. In alkaline conditions (pH >10), ester hydrolysis dominates .

- Catalytic acceleration : Heavy metals (e.g., Cu) increase hydrolysis rates by 3–5× via coordination with the thiadiazole ring, destabilizing the P–S bond .

Q. How can contradictions in reported toxicity data be resolved?

Discrepancies in LD values (e.g., 20 µL/kg vs. 35 µL/kg in older studies) arise from:

- Purity differences : Impurities (e.g., unreacted phosphorochloridothioate) can skew toxicity. Use HPLC-purified samples (>98%) for accurate assessments .

- Species variability : Metabolic differences between rat strains (e.g., Sprague-Dawley vs. Wistar) affect toxicity outcomes. Standardize test models .

Q. What advanced spectroscopic methods differentiate tautomeric forms of the thiadiazole moiety?

- Dynamic NMR : Detects thione-thiol tautomerism in DMSO-d, with chemical shifts at δ 3.8–4.2 ppm (thiol) and δ 12.5 ppm (thione) .

- IR spectroscopy : S–H stretches (2550–2600 cm) confirm thiol tautomers, while C=S stretches (1150–1250 cm) indicate thione forms .

Q. What computational models predict the compound’s reactivity in biological systems?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity at the phosphorus center (Fukui indices) .

- Molecular docking : Simulate interactions with acetylcholinesterase (AChE) to identify binding affinities and inhibition mechanisms .

Methodological Recommendations

- Synthetic optimization : Use design-of-experiment (DoE) approaches to balance temperature, solvent, and catalyst variables .

- Data validation : Cross-reference NMR and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Toxicity testing : Follow OECD Guidelines 423 (Acute Oral Toxicity) with controlled purity and species/strain consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.